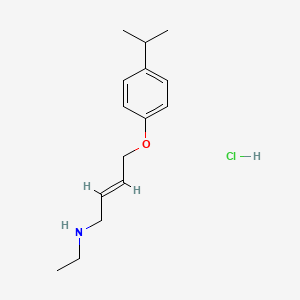
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide varies depending on its application. As an anticancer agent, this compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. As a protein kinase inhibitor, 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. As a neuroprotective agent, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide vary depending on its application. As an anticancer agent, this compound inhibits the growth of cancer cells and induces apoptosis. As a protein kinase inhibitor, this compound inhibits the activity of protein kinases, which play a crucial role in various cellular processes. As a neuroprotective agent, this compound protects neurons from oxidative stress and reduces inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is the complexity of its synthesis method, which may require specialized equipment and expertise.
Future Directions
There are several future directions for the research on 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of the compound's properties for specific applications, such as anticancer or neuroprotective agents. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide can be achieved through various methods. One of the most commonly used methods is the reaction of indole-3-acetic acid with tetrahydro-2H-pyran-3-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with propionyl chloride to obtain 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide.
Scientific Research Applications
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide protects neurons from oxidative stress and reduces inflammation in the brain.
properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-13-4-3-9-20-11-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVUPQFHPGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078579.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)


![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)
![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)